1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(PYRIDIN-2-YL)PIPERAZINE
Overview
Description
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(PYRIDIN-2-YL)PIPERAZINE is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-pyridinyl)piperazine is 371.0859111 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel pyridine derivatives, including structures similar to the compound , showcasing their antimicrobial activity. These derivatives were synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine, revealing variable and modest activity against bacteria and fungi strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Evaluation
Further studies have focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, hinting at the chemical versatility and potential biological applications of these compounds. Although the direct relevance to antimicrobial or anticancer activity isn't explicitly mentioned, the exploration of these derivatives underlines the interest in benzothiophene compounds for various biological applications (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Metabolic Studies
The metabolism of specific antagonists and agonists related to similar structures has been thoroughly investigated, offering insights into their interactions with biological receptors and the metabolic pathways involved. For example, a study on a dopamine D(4)-selective antagonist outlined its metabolic pathways in rats, monkeys, and humans, shedding light on the process of biotransformation and the formation of novel metabolic products (Zhang et al., 2000).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of known compounds have been evaluated as potential antipsychotic agents, indicating the broad interest in piperazine and benzothiazole derivatives for developing treatments for psychiatric disorders. These studies evaluate their efficacy in vitro and in vivo, highlighting their potential with fewer side effects compared to classical antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-6-14-15(12-13)25-18(17(14)20)19(24)23-10-8-22(9-11-23)16-4-2-3-7-21-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLUYASCKKICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.